molecular formula C14H17NO3 B2543015 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63675-14-9

1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2543015
CAS No.: 63675-14-9
M. Wt: 247.294
InChI Key: FBUFPMCSGREAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine-3-carboxylic acid core substituted with a 2-isopropylphenyl group at the 1-position.

Properties

IUPAC Name

5-oxo-1-(2-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)11-5-3-4-6-12(11)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUFPMCSGREAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : The compound serves as a lead structure for developing new pharmaceuticals. Its unique structural properties may influence biological activity and interactions with various targets in the body.
    • Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit anticancer properties, particularly against non-small cell lung cancer (A549 cells). For example, modifications to the compound have been shown to significantly reduce cell viability, suggesting potential for further development as an anticancer agent .
  • Proteomics Research :
    • Used as a reagent or probe in studying protein interactions, the compound may modulate biochemical pathways by interacting with specific proteins or enzymes. Its structural features suggest potential interactions with receptors involved in metabolic pathways .
  • Antimicrobial Activity :
    • Recent studies have highlighted its potential against Gram-positive pathogens and drug-resistant fungi. The compound's derivatives demonstrated varying degrees of antimicrobial activity, indicating its utility in addressing antimicrobial resistance issues .
  • Organic Synthesis :
    • As a building block in organic synthesis, it facilitates the preparation of more complex molecules necessary for various industrial applications .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acidSimilar pyrrolidine structureDifferent isopropyl positioning
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acidContains methyl instead of isopropylVariation in substituent size
1-(Phenyl)-5-oxopyrrolidine-3-carboxylic acidLacks alkyl substitutionSimplified structure

These compounds differ primarily in their substituents on the phenyl ring, which can significantly affect their biological activity and chemical properties.

Case Studies

  • Anticancer Activity : A study involving derivatives of this compound demonstrated significant cytotoxicity against A549 cells. The most effective derivative reduced cell viability by 67.4% compared to controls .
  • Antimicrobial Efficacy : In vitro assays showed that certain derivatives exhibited antimicrobial activity against multidrug-resistant strains like Staphylococcus aureus and Candida auris. These findings underscore the potential for developing new treatments targeting resistant infections .

Mechanism of Action

The mechanism of action of 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Observations :

  • Chlorinated derivatives (e.g., compound 3 in ) exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding from hydroxyl groups).
  • Fluorinated analogs (e.g., 2,4-difluorophenyl) are more lipophilic, favoring blood-brain barrier penetration .

Antioxidant Activity

Antioxidant efficacy was assessed via DPPH radical scavenging and reducing power assays (Table 2):

Compound Name DPPH Scavenging (% vs. Ascorbic Acid) Reducing Power (OD₇₀₀ nm) Key Structural Features Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one 135% 1.149 Thioxo-triazole moiety
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid Not tested 1.675 Free carboxylic acid, nitro
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Not tested 1.573 Free carboxylic acid, diCl

Key Findings :

  • Free carboxylic acid groups enhance electron donation, critical for reducing power .
  • Heterocyclic moieties (e.g., thiadiazole, triazole) improve radical scavenging by stabilizing reactive intermediates .
  • The target compound’s isopropyl group may reduce antioxidant activity compared to electron-withdrawing groups (e.g., Cl, NO₂) but could improve pharmacokinetics .

Biological Activity

1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a carboxylic acid functional group. Its molecular formula is C₁₄H₁₇NO₃, with a molar mass of approximately 247.29 g/mol. This article explores the biological activity of this compound, focusing on its potential applications in drug development, particularly its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays using the A549 human lung adenocarcinoma cell line demonstrated that this compound reduces cell viability significantly. For instance, it was noted that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancerous cells while maintaining lower toxicity towards non-cancerous cells .

Case Study: A549 Cell Line

  • Objective : To evaluate the cytotoxic effects of this compound.
  • Method : MTT assay was conducted on A549 cells exposed to a fixed concentration of the compound.
  • Results : The compound showed a reduction in cell viability to approximately 66% compared to controls, indicating notable anticancer activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated against various multidrug-resistant pathogens. It demonstrated structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Candida auris and Aspergillus fumigatus.

Antimicrobial Testing

  • Pathogens Tested :
    • Multidrug-resistant Staphylococcus aureus
    • Klebsiella pneumoniae
    • Pseudomonas aeruginosa
    • Drug-resistant fungal strains
  • Method : Broth microdilution technique was employed to assess minimum inhibitory concentrations (MIC).
  • Findings : The compound exhibited promising antibacterial activity with MIC values lower than 128 µg/mL against several tested strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific enzymes or receptors. The presence of functional groups such as carboxylic acids and carbonyls allows for potential binding with biological targets, influencing various metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acidStructureDifferent isopropyl positioning
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acidStructureContains methyl instead of isopropyl
1-(Phenyl)-5-oxopyrrolidine-3-carboxylic acidStructureLacks alkyl substitution

These compounds differ primarily in their substituents on the phenyl ring, which can significantly affect their biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of substituted anilines (e.g., 2-isopropylaniline) with itaconic acid in refluxing aqueous conditions, followed by purification via alkaline dissolution and acidification . Optimization includes adjusting reaction time, temperature (e.g., 100°C for 6–8 hours), and stoichiometric ratios of reactants. Esterification of the carboxyl group using methanol and catalytic H₂SO₄ enhances solubility for downstream functionalization .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural confirmation relies on multi-spectroscopic analysis:

  • ¹H/¹³C NMR : Peaks corresponding to the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.1 ppm for CH), pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups), and carboxylic acid (δ ~12–13 ppm, broad) .
  • FT-IR : Stretching vibrations for carbonyl (C=O, ~1700–1750 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) .
  • Elemental analysis : Confirms empirical formula (e.g., C₁₄H₁₇NO₃) with deviations <0.3% .

Advanced Research Questions

Q. What strategies are employed to enhance the bioactivity of pyrrolidinone derivatives like this compound?

  • Methodological Answer : Functionalization of the core structure is critical:

  • Hydrazide formation : Reacting the methyl ester with hydrazine monohydrate in isopropanol yields carbohydrazides, enabling condensation with aromatic aldehydes or ketones to introduce bioactive moieties (e.g., fluorophenyl groups) .
  • Heterocyclic fusion : Incorporating pyridine or isoquinoline scaffolds (e.g., via spirocyclic or benzimidazole linkages) improves interactions with biological targets like enzymes or receptors .
  • Diastereoselective synthesis : Chiral catalysts or enantiopure precursors (e.g., (R)-configured intermediates) enhance stereochemical control for targeted pharmacological effects .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Esterification : Methyl/ethyl esters (e.g., methyl 5-oxopyrrolidine-3-carboxylate) increase lipophilicity, enhancing membrane permeability but reducing aqueous stability .
  • Heteroatom substitution : Fluorine or chlorine at the phenyl ring (e.g., 4-fluorophenyl derivatives) improves metabolic stability and binding affinity to targets like PYCR1 (pyrroline-5-carboxylate reductase 1) .
  • Pro-drug approaches : Carboxylate-to-amide conversion (e.g., benzimidazole-linked derivatives) can modulate release kinetics and bioavailability .

Q. What experimental models are used to evaluate the compound’s biological activity?

  • Methodological Answer :

  • In vitro assays :
  • Anticancer activity : MTT assays in 2D/3D cell cultures (e.g., HCT-116 colon cancer cells) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for targets like PYCR1, which is linked to redox homeostasis and cancer progression .

Data Contradiction and Reproducibility Analysis

Q. How can discrepancies in biological activity data between studies be resolved?

  • Methodological Answer :

  • Source analysis : Verify purity (>95% by HPLC) and stereochemical consistency (e.g., enantiomeric excess via chiral chromatography) .
  • Experimental variables : Control solvent polarity (e.g., DMSO vs. aqueous buffers), cell passage number, and assay incubation times .
  • Statistical validation : Use triplicate measurements and standardized positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. Why do synthetic yields vary across reported methods for pyrrolidinone derivatives?

  • Methodological Answer :

  • Reagent quality : Aniline derivatives with electron-withdrawing groups (e.g., -NO₂, -F) require anhydrous conditions to prevent side reactions .
  • Purification protocols : Crystallization (e.g., using ethanol/water mixtures) vs. column chromatography impacts yield. For example, acidification to pH 2 during isolation can precipitate impurities .

Computational and Mechanistic Insights

Q. What computational tools predict the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PYCR1 active site residues like Arg231 and Tyr274) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR studies : Correlate substituent electronegativity (Hammett σ values) with bioactivity .

Safety and Handling Guidelines

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Perform reactions in fume hoods due to potential inhalation hazards .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.